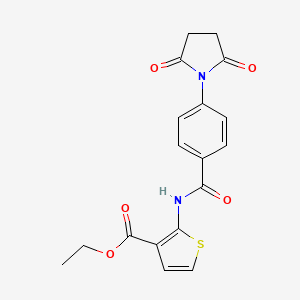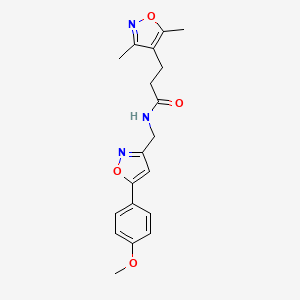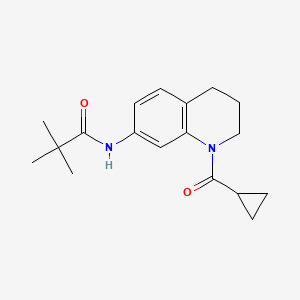
2,4-Diphenylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photochemical Reactions
2,4-Diphenylphenol has been studied in the context of photochemical reactions. Research by Haga and Takayanagi (1996) explored the photochemical rearrangement of diphenyl ether, leading to the formation of products like 2-phenylphenol and 4-phenylphenol, which are structurally related to this compound. This study helps understand the behavior of similar compounds under photochemical conditions (Haga & Takayanagi, 1996).
Adsorption Studies
Activated carbon fibers (ACFs) have been used for the adsorption of various phenols, including compounds structurally similar to this compound, demonstrating their effectiveness in removing these compounds from solutions. This research by Liu et al. (2010) is significant for environmental remediation and purification processes (Liu et al., 2010).
Antioxidant Research
Goupy et al. (2003) studied the antioxidant properties of dietary polyphenols, which includes compounds like this compound. Their research focused on the kinetics of hydrogen transfer reactions, which are crucial for understanding the antioxidant mechanism of such compounds (Goupy et al., 2003).
Estrogenic Potency Studies
The estrogenic potencies of various polybrominated diphenyl ethers and hydroxylated compounds, including those related to this compound, were investigated by Meerts et al. (2001). This research is crucial for understanding the potential endocrine-disrupting effects of such compounds (Meerts et al., 2001).
Electrochemical Oxidation Studies
Hapiot and Pinson (1993) examined the electrochemical oxidation of compounds like 4-substituted-2,6-diphenylphenolates, which provides insights into the oxidative behavior and potential applications of this compound derivatives in electrochemical processes (Hapiot & Pinson, 1993).
Catalytic Dehydrogenation
Dong-hai (2010) explored the synthesis of 2,6-diphenylphenol through the catalytic dehydrogenation of tricyclic ketones. This research has implications for the industrial synthesis and applications of diphenylphenol derivatives (Xu Dong-hai, 2010).
Safety and Hazards
When handling 2,4-Diphenylphenol, it is advised to avoid breathing mist, gas or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Wirkmechanismus
Mode of Action
Phenolic compounds like 2,4-diphenylphenol are known to interact with their targets through various mechanisms, such as direct binding or modulation of enzymatic activity .
Pharmacokinetics
As a phenolic compound, it is expected to have certain characteristics common to this class of compounds, such as absorption in the gastrointestinal tract, distribution throughout the body, metabolism primarily in the liver, and excretion via the kidneys .
Result of Action
Some phenolic compounds are known to have antioxidant properties and can interact with cellular signaling pathways .
Biochemische Analyse
Biochemical Properties
It is known that 2,4-Diphenylphenol can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied
Eigenschaften
IUPAC Name |
2,4-diphenylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRGRCLYQUZXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2599211.png)
![4-[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2599212.png)


![N-(benzo[d]thiazol-2-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2599216.png)




![4-(((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)-2-methylthiazole](/img/structure/B2599226.png)

![6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2599231.png)
